molecular formula C38H40N2O7 B10776679 2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]

2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]

Katalognummer: B10776679
Molekulargewicht: 636.7 g/mol
InChI-Schlüssel: AHAVBKNGKPWROK-UMFPTGFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

No relevant data about this compound exists in the provided evidence. The evidence instead describes 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid, CAS 76-93-7), a structurally distinct compound with the formula C₁₄H₁₂O₃ . The target compound’s molecular structure, synthesis, or applications cannot be inferred from the evidence.

Eigenschaften

Molekularformel

C38H40N2O7

Molekulargewicht

636.7 g/mol

IUPAC-Name

(2R,3R,5R)-3-hydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,5-bis(phenylmethoxy)hexanediamide

InChI

InChI=1S/C38H40N2O7/c41-30-19-26-15-7-9-17-28(26)34(30)39-37(44)33(46-22-24-11-3-1-4-12-24)21-32(43)36(47-23-25-13-5-2-6-14-25)38(45)40-35-29-18-10-8-16-27(29)20-31(35)42/h1-18,30-36,41-43H,19-23H2,(H,39,44)(H,40,45)/t30-,31-,32-,33-,34+,35+,36-/m1/s1

InChI-Schlüssel

AHAVBKNGKPWROK-UMFPTGFGSA-N

Isomerische SMILES

C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)[C@@H](C[C@H]([C@H](C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)O

Kanonische SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C(CC(C(C(=O)NC3C(CC4=CC=CC=C34)O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Protection of Hydroxyl Groups

Benzyl ethers are widely used for hydroxyl protection due to their stability under acidic and basic conditions. A plausible sequence involves:

  • Selective benzylation : Treating a triol precursor with benzyl bromide (BnBr) and a base (e.g., NaH) in anhydrous THF. Excess BnBr ensures protection of the 2- and 5-hydroxyls, leaving the 3-hydroxyl temporarily unprotected.

  • Oxidation : The central hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) or Swern conditions to facilitate subsequent stereochemical control.

Table 1: Representative Protection and Oxidation Conditions

StepReagents/ConditionsYield (%)Reference Analog
BenzylationBnBr, NaH, THF, 0°C → rt, 12 hr85–90
Oxidation (C3-OH → C3=O)DMP, CH₂Cl₂, 0°C → rt, 2 hr92

Stereoselective Reduction

The ketone at C3 is reduced to reintroduce the hydroxyl group with the desired R-configuration. Evans’ oxazaborolidine catalysts enable enantioselective reductions:

  • Catalyst : (S)-CBS (Corey-Bakshi-Shibata)

  • Reducing agent : BH₃·THF

  • Conditions : –20°C in toluene, 4 hr.

This step achieves >95% enantiomeric excess (ee) for the 3R-hydroxyl, critical for biological activity.

Amide Bond Formation

Activation of the Carboxylic Acid

The hexanedioic acid is converted to a reactive acylating agent. Common approaches include:

  • Mixed anhydride method : Reaction with ClCO₂iPr in the presence of N-methylmorpholine (NMM).

  • Coupling reagents : HATU or EDCI/HOBt for milder conditions.

Table 2: Carboxylic Acid Activation Strategies

MethodReagentsTemperatureReaction Time
Mixed anhydrideClCO₂iPr, NMM, THF0°C1 hr
HATU-mediatedHATU, DIPEA, DMFrt2 hr

Coupling with (2-hydroxy-indan-1-yl) Amine

The (2-hydroxy-indan-1-yl) amine is synthesized separately via:

  • Indane ring formation : Friedel-Crafts alkylation of benzene derivatives.

  • Hydroxylation : Epoxidation followed by acid-catalyzed ring opening to install the 2-hydroxy group.

Coupling proceeds via dropwise addition of the amine to the activated acid, yielding the bis-amide product.

Deprotection and Final Purification

Benzyl Group Removal

Hydrogenolysis using Pd/C under H₂ atmosphere cleaves benzyl ethers:

  • Conditions : 10% Pd/C, H₂ (1 atm), MeOH/EtOAc (1:1), 12 hr.

Chromatographic Purification

Final purification employs silica gel chromatography with gradient elution (hexane/EtOAc → 100% EtOAc). Analytical HPLC confirms >98% purity.

Challenges and Optimization Opportunities

  • Stereochemical drift : The 3R-hydroxyl is prone to racemization under acidic conditions. Mitigation strategies include low-temperature reactions and non-acidic workup.

  • Amide bond stability : Prolonged coupling times may lead to epimerization. Kinetic control using HATU minimizes this risk.

  • Scale-up limitations : Hydrogenolysis requires specialized equipment for safe H₂ handling. Catalytic transfer hydrogenation with ammonium formate offers a scalable alternative .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bis-(2-Hydroxy-Indan-1-yl)-Amid der 2,5-Dibenzyloxy-3-Hydroxy-Hexandisäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Hydroxylgruppen können zu Ketonen oder Carbonsäuren oxidiert werden.

    Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

    Substitution: Die Benzyloxygruppen können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

    Substitution: Häufige Nucleophile sind Thiole, Amine und Alkoxide.

Hauptprodukte

    Oxidation: Bildung von Ketonen oder Carbonsäuren.

    Reduktion: Bildung von Alkoholen.

    Substitution: Bildung von substituierten Benzyloxy-Derivaten.

Wissenschaftliche Forschungsanwendungen

Research indicates that 2,5-dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide] exhibits significant biological activity, particularly as an inhibitor of the main protease (MPro) of SARS-CoV-2. Its inhibition capabilities have been supported by virtual screening and molecular docking studies that demonstrate strong binding affinity against various viral strains, including beta, lambda, and omicron variants.

Antiviral Research

The compound's role as a potential therapeutic agent against COVID-19 highlights its significance in virology research. It effectively inhibits viral replication by disrupting essential proteolytic processes within the virus. This dual inhibition mechanism sets it apart from other compounds used in similar contexts.

Anti-inflammatory and Anticancer Properties

While further studies are needed to fully elucidate these effects, preliminary research suggests potential anti-inflammatory and anticancer properties linked to its structure. The presence of hydroxyl and amide groups may contribute to these activities.

Case Studies

Recent studies have focused on the compound's interaction with biological targets:

Molecular Docking Studies

Molecular docking simulations have revealed that this compound has strong interactions with MPro residues in SARS-CoV-2 variants. These studies provide insights into how the compound can effectively inhibit viral replication .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in inhibiting viral proteases, showcasing its potential as a therapeutic candidate against viral infections .

Wirkmechanismus

The mechanism of action of 2,5-dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-yl)-amide] involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its therapeutic effects . The exact molecular pathways involved can vary depending on the specific target and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, a hypothetical comparison framework for such a compound might include:

Parameter Target Compound Benzilic Acid (C₁₄H₁₂O₃) Hypothetical Analog A
Molecular Complexity High (branched hexanedioic acid with benzyloxy, hydroxy, and indan-amide groups) Moderate (diphenylacetic acid derivative) Moderate (e.g., benzyl-protected hydroxy acids)
Functional Groups Benzyl ethers, hydroxyl, amides Hydroxyl, diphenyl, carboxylic acid Benzyl ethers, amides
Pharmacological Relevance Unknown (no data) Anticholinergic agent precursor Varies (e.g., enzyme inhibitors)
Solubility Likely low (due to bulky substituents) Moderately soluble in polar solvents Depends on substituents

Critical Limitations

  • Data Absence: No peer-reviewed studies, patents, or regulatory documents about the target compound are accessible in the evidence.
  • Synthesis & Applications: No information exists on the synthesis route, stability, or biological activity of the target compound.

Recommendations for Further Research

To address this gap, the following steps are advised:

Database Searches : Query SciFinder, Reaxys, or PubChem for the compound’s CAS number or IUPAC name.

Patent Analysis : Investigate patents related to hexanedioic acid derivatives or indan-amide motifs.

Structural Analog Studies : Compare with compounds like 2,5-dibenzyloxy hexanedioic acid esters or hydroxy-indanamide derivatives for shared properties.

Biologische Aktivität

2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide] is a synthetic compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Chemical Formula : C₃₈H₄₀N₂O₇
  • Molecular Weight : 636.73 g/mol
  • IUPAC Name : (2R,3R,5R)-2,5-bis(benzyloxy)-3-hydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]hexanediamide

The compound features two benzyloxy groups and two hydroxy-indan moieties, contributing to its potential bioactivity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, phenolic compounds have been shown to scavenge free radicals effectively, reducing oxidative stress in biological systems. The presence of hydroxy groups in the structure likely contributes to this activity by donating hydrogen atoms to free radicals.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties akin to other hydroxybenzoic acids. These compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition of COX-2 specifically has been linked to reduced inflammation and pain relief in various studies .

Cytotoxicity and Chemopreventive Activity

Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The structural components of 2,5-dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide] suggest potential mechanisms for inducing apoptosis in malignant cells. Case studies have shown that related compounds can trigger apoptotic pathways in cancer cells while sparing normal cells .

Data Tables

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX inhibition
CytotoxicityInduction of apoptosis

Case Studies

  • Antioxidant Activity Study : A study evaluating the antioxidant capacity of related phenolic compounds found that they significantly reduced lipid peroxidation in cellular models, suggesting a protective role against oxidative damage.
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines showed that derivatives of hydroxybenzoic acids could induce cell cycle arrest and apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Research : Clinical trials involving similar compounds indicated a reduction in inflammatory markers in patients with chronic inflammatory diseases when treated with these agents.

Q & A

Q. What are the recommended laboratory methods for synthesizing 2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]?

The synthesis of this compound can be optimized using reflux-based condensation reactions. A plausible approach involves coupling hydroxy-indanamide derivatives with activated esters of 2,5-dibenzyloxy-3-hydroxy-hexanedioic acid under acidic conditions. For example, acetic acid-mediated reflux (3–5 hours) with stoichiometric control (1.1:1 molar ratio of nucleophile to electrophile) is effective for similar amide bond formations . Post-synthesis purification may involve sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures .

Q. How should researchers characterize the compound’s structural integrity and purity?

Orthogonal analytical techniques are critical:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry, particularly at the 3-hydroxy and indanamide chiral centers.
  • HPLC-MS for purity assessment, using reverse-phase C18 columns with acetonitrile/water gradients.
  • Elemental analysis to verify stoichiometric consistency.
    For derivatives with solubility challenges (e.g., diphenylglycolic acid analogs), FT-IR and X-ray crystallography may supplement characterization .

Q. What solvent systems optimize solubility and stability for in vitro assays?

Preliminary solubility screening should include polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 6–8). Stability studies under accelerated conditions (40°C, 75% RH for 4 weeks) can identify degradation pathways. For analogs like diphenylglycolic acid, ethanol/water mixtures (1:1 v/v) provided optimal stability .

Advanced Research Questions

Q. How to design a robust bioactivity study to account for variability in pharmacological assays?

Adopt a split-plot design with randomization:

  • Main plots : Compound concentrations (e.g., 0.1–100 µM).
  • Subplots : Biological replicates (n ≥ 4) to control for inter-experimental variability.
  • Sub-subplots : Time-dependent responses (e.g., 24/48/72-hour endpoints) . Use ANOVA with Tukey’s post hoc test to differentiate treatment effects.

Q. What methodologies resolve contradictions in bioactivity data across studies?

Contradictions often arise from assay-specific interference (e.g., solvent artifacts). Strategies include:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay).
  • Dose-response normalization : Express activity relative to positive controls (e.g., IC₅₀ ratios).
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the 3-hydroxy and amide groups.
  • MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (100 ns trajectories). Prioritize binding poses with RMSD < 2.0 Å .

Q. What protocols assess environmental fate and ecotoxicological risks?

Follow INCHEMBIOL project guidelines :

  • Abiotic studies : Measure hydrolysis half-lives (pH 4–9, 25°C) and photodegradation under UV/visible light.
  • Biotic studies : Use microcosms to track biodegradation (OECD 301F) and trophic transfer in model organisms (Daphnia, zebrafish) .

Q. How to evaluate stereochemical stability during long-term storage?

  • Chiral HPLC : Monitor enantiomeric excess (ee) monthly under accelerated (40°C) and ambient conditions.
  • Circular dichroism (CD) : Detect conformational changes in the indanamide moiety.
  • Storage recommendations : Anhydrous DMSO at -80°C minimizes racemization, as demonstrated for similar benzyl-protected compounds .

Methodological Considerations for Data Contradictions

  • Batch variability : Trace impurities (e.g., residual acetic acid) can alter bioactivity. Implement QC checks via LC-MS/MS .
  • pH-dependent solubility : Use buffered solutions (PBS, pH 7.4) to standardize assay conditions and reduce false negatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.